molecular formula C24H27N3O3 B11225817 1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11225817
M. Wt: 405.5 g/mol
InChI Key: VPAQTEBCUPFKLB-UHFFFAOYSA-N
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Description

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a carbamoyl group, and multiple substituents that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves several steps, including the formation of the quinoline core and the introduction of the carbamoyl and diethyl groups. The synthetic route typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carbamoyl Group: This step involves the reaction of the quinoline derivative with 2,5-dimethylphenyl isocyanate under controlled conditions to form the carbamoyl group.

    Addition of the Diethyl Groups: The final step involves the alkylation of the intermediate compound with diethylamine to introduce the diethyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or diethyl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and may have similar chemical properties and reactivity.

    Carbamoyl Derivatives: Compounds with carbamoyl groups may exhibit similar biological activities and mechanisms of action.

    Diethylamino Derivatives: These compounds contain diethylamino groups and may have comparable chemical and biological properties.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

1-[2-(2,5-dimethylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-5-26(6-2)24(30)19-14-23(29)27(21-10-8-7-9-18(19)21)15-22(28)25-20-13-16(3)11-12-17(20)4/h7-14H,5-6,15H2,1-4H3,(H,25,28)

InChI Key

VPAQTEBCUPFKLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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